

Commercial Availability and Technical Profile of Cabergoline-d5

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, availability, and key technical data for **Cabergoline-d5**. The document is intended to serve as a resource for researchers and professionals engaged in drug development and analytical studies involving this stable isotope-labeled compound.

Commercial Sources and Availability

Cabergoline-d5 is available from several reputable suppliers of research chemicals and pharmaceutical reference standards. While pricing is often available upon request, this section summarizes key quantitative data provided by various suppliers. Each of these suppliers typically provides a Certificate of Analysis (CoA) with their products, detailing lot-specific purity and characterization data.

Table 1: Commercial Supplier Data for Cabergoline-d5



Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Available Pack Sizes	Purity
LGC Standards[1]	1426173-20- 7	C26H32D5N5O	456.64	0.25 mg, 2.5 mg[1]	Not explicitly stated for d5, CoA provided
Simson Pharma Limited[2]	1426173-20- 7	C26H32D5N5O	456.64	Inquire	Accompanied by CoA[2]
Santa Cruz Biotechnolog y[3]	1426173-20- 7	C26H32D5N5O	456.64	Inquire	CoA available for lot-specific data[3]
Pharmaffiliate s[4]	1426173-20- 7	C26H32D5N5O	456.64	Inquire	Sample CoA available[4]
ChemicalBoo k[5]	1426173-20- 7	C26H32D5N5O	456.64	Inquire	Supplier dependent
Tocris Bioscience	81409-90-7 (unlabeled)	C26H37N5O2 (unlabeled)	451.6	10 mg (unlabeled)	≥99% (HPLC) (unlabeled)[6] [7]

Experimental Protocols

While a specific synthesis protocol for **Cabergoline-d5** is not publicly available, the synthesis of its non-deuterated counterpart, Cabergoline, has been described.[8] The deuterated version is often utilized as an internal standard in analytical methods due to its similar chemical properties and distinct mass.

Analytical Methodologies

The following are examples of analytical methods that can be adapted for the analysis of **Cabergoline-d5**, based on published methods for Cabergoline.

2.1.1 High-Performance Liquid Chromatography (HPLC) for Purity Determination and Quantification

Foundational & Exploratory





This method is adapted from a stability-indicating HPLC method for Cabergoline and its degradation products.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A mixture of acetonitrile and 0.05% aqueous triethylamine (pH adjusted to 6.5 with phosphoric acid) in a 70:30 (v/v) ratio.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 225 nm.
- Sample Preparation: Dissolve an accurately weighed quantity of Cabergoline-d5 in the mobile phase to achieve a known concentration (e.g., 100 μg/mL).
- Procedure: Inject a defined volume of the sample solution into the chromatograph. The
 retention time for Cabergoline is typically around 4-5 minutes under these conditions. Purity
 is determined by the area percentage of the principal peak relative to the total peak area.
 Quantification can be performed using a calibration curve prepared with a certified reference
 standard.
- 2.1.2 High-Performance Thin-Layer Chromatography (HPTLC) for Identification and Separation

This HPTLC method can be used for the identification and separation of **Cabergoline-d5** from its potential impurities.

- Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
- Mobile Phase (Developing System): A mixture of butanol, methanol, and triethylamine in a 95:5:10 (v/v/v) ratio.
- Sample Application: Apply the sample solution (dissolved in a suitable solvent like methanol)
 as bands on the HPTLC plate.
- Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.



- Detection: After development, dry the plate and visualize the spots under UV light at 280 nm.
- Analysis: The Rf value of the principal spot should correspond to that of a reference standard.

Mechanism of Action and Signaling Pathway

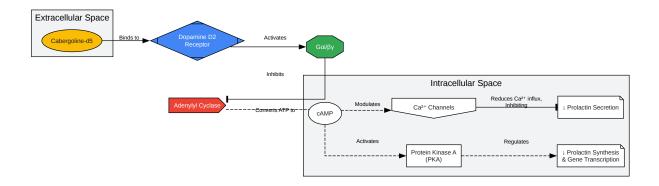
Cabergoline is a potent and long-acting dopamine D2 receptor agonist.[9][10] Its primary mechanism of action involves the stimulation of D2 receptors in the lactotroph cells of the anterior pituitary gland.[9] This activation mimics the natural inhibitory effect of dopamine on prolactin secretion.[10] The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that is coupled to an inhibitory G-protein (Gαi).

Upon binding of Cabergoline to the D2 receptor, the following signaling cascade is initiated:

- G-protein Activation: The Gαi subunit of the G-protein is activated.
- Adenylyl Cyclase Inhibition: The activated Gai subunit inhibits the enzyme adenylyl cyclase.
- cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
- Downstream Effects: The reduction in cAMP levels leads to the inhibition of prolactin gene
 transcription and hormone synthesis. It also results in the closure of voltage-gated calcium
 channels, reducing intracellular calcium influx, which further inhibits prolactin exocytosis.
 Additionally, the signaling cascade can influence other pathways, such as the ERK1/2
 pathway.

The following diagram illustrates the simplified signaling pathway of Cabergoline at the dopamine D2 receptor.





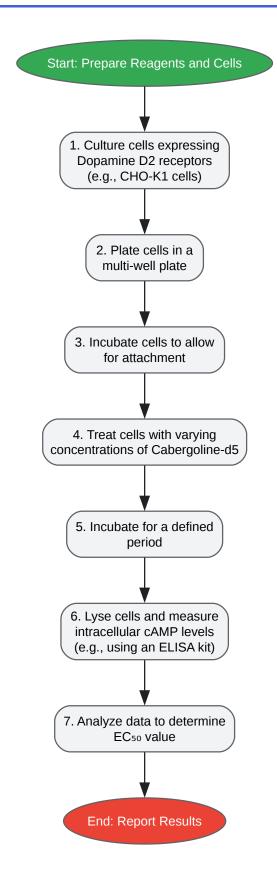
Click to download full resolution via product page

Caption: **Cabergoline-d5** signaling pathway via the D2 receptor.

Experimental Workflow for In Vitro D2 Receptor Activation Assay

The following workflow outlines a general procedure for assessing the activity of **Cabergoline-d5** at the D2 receptor in a cell-based assay.





Click to download full resolution via product page

Caption: Workflow for an in vitro D2 receptor activation assay.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Cabergoline D5 | CAS No- 1426173-20-7 | Simson Pharma Limited [simsonpharma.com]
- 2. A practical synthesis of cabergoline PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijprs.com [ijprs.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of Different Chromatographic Methods for Analysis of Cabergoline in the Presence of Its Degradation Products: Studying Degradation Profile [agris.fao.org]
- 6. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]
- 7. Cabergoline, Dopamine D2 Receptor Agonist, Prevents Neuronal Cell Death under Oxidative Stress via Reducing Excitotoxicity | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Cabergoline-d5 | CAS 1426173-20-7 | LGC Standards [lgcstandards.com]
- 10. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Commercial Availability and Technical Profile of Cabergoline-d5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198399#commercial-sources-and-availability-of-cabergoline-d5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com